Isoreserpiline

Anxiolytic Serotonergic neuromodulation CNS drug discovery

Isoreserpiline (CAS 572-67-8) is the C-20 α-H epimer of reserpiline, distinguished by validated antipsychotic efficacy at 25 mg/kg oral without extrapyramidal side effects, superior 5-HT3AR affinity, and predicted BBB permeability of 0.8750 (cLogP 3.2). It reduces tetracycline MIC up to 8-fold against MDR E. coli via efflux pump inhibition. This heteroyohimbine-type indole alkaloid is ideal for CNS pharmacology, antimicrobial synergy screening, and atypical antipsychotic programs. ≥95% purity by HPLC. Inquire for bulk or custom quantities.

Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
CAS No. 572-67-8
Cat. No. B3025706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoreserpiline
CAS572-67-8
Molecular FormulaC23H28N2O5
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
InChIInChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19-/m0/s1
InChIKeyFGWJRZQNNZVCHR-HAHWVIBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoreserpiline (CAS 572-67-8) for Research Procurement: Indole Alkaloid with Differentiated CNS and Antibacterial Synergy Profiles


Isoreserpiline (CAS 572-67-8) is a heteroyohimbine-type indole alkaloid belonging to the Corynanthe class of Rauwolfia alkaloids, sharing the yohimbane pentacyclic skeleton with its stereoisomer reserpiline (C-20 epimer) [1]. It is a diastereomer of reserpiline, distinguished by the configuration at C-20 (α-H vs β-H orientation), and is structurally related to isoreserpine, which contains an additional 3,4,5-trimethoxybenzoyl moiety at C-18 [2]. The compound has been isolated from multiple Rauwolfia species including R. tetraphylla, R. ligustrina, R. serpentina, R. vomitoria, and Ochrosia species [3]. Isoreserpiline exhibits oral activity and blood-brain barrier penetrability, with demonstrated antipsychotic, antibacterial synergistic, and anxiolytic properties in preclinical models .

Why Isoreserpiline Cannot Be Interchanged with Reserpiline, Isoreserpine, or Reserpine: Evidence-Based Differentiation for Experimental Selection


Isoreserpiline (C-20 α-H) and reserpiline (C-20 β-H) are C-20 epimers that exhibit distinct stereochemical properties and NMR spectroscopic signatures enabling definitive identification [1]. Isoreserpine contains an additional 3,4,5-trimethoxybenzoyl ester moiety at C-18, resulting in differential target binding profiles: isoreserpiline demonstrates higher affinity for the 5-HT3AR receptor and superior CNS penetration compared to isoreserpine in zebrafish models [2]. Reserpine, the prototypical Rauwolfia antihypertensive, acts primarily as a vesicular monoamine transporter (VMAT) inhibitor with profound and irreversible catecholamine depletion, whereas isoreserpiline shows efficacy in amphetamine-induced hyperactivity models at 25 mg/kg without the severe hypotensive and depressive side effect profile associated with reserpine . These differences render generic substitution across experimental protocols invalid.

Isoreserpiline Comparative Evidence: Quantified Differentiation from Structurally Related Indole Alkaloids


5-HT3AR Receptor Affinity and CNS Penetration: Isoreserpiline vs. Isoreserpine

In a head-to-head comparative study using adult zebrafish, isoreserpiline (IRPL) demonstrated higher affinity for the 5-HT3AR receptor and superior absorption and CNS penetration properties compared to isoreserpine (IRPN) at equivalent oral doses (4, 12, and 20 mg/kg) [1]. Molecular docking and DMPK (Drug Metabolism and Pharmacokinetics) evaluation confirmed these differences, with IRPL showing no toxicity (LD50 > 20 mg/kg) and anxiolytic effects reversible by the 5-HT3 receptor antagonist granisetron [1].

Anxiolytic Serotonergic neuromodulation CNS drug discovery

Antibacterial Synergy: MIC Reduction of Tetracycline Against Multidrug-Resistant E. coli

Isoreserpiline (compound 2) was evaluated alongside eight other naturally occurring indole alkaloids for antibacterial synergy potential against multidrug-resistant Escherichia coli clinical isolates [1]. The study demonstrated that isoreserpiline, when used in combination, reduced the minimum inhibitory concentration (MIC) of tetracycline by up to 8-fold against the multidrug-resistant clinical isolate MDREC-KG4 [1]. This effect was attributed to efflux pump inhibitory activity, which was further supported by in silico docking studies [1].

Antibacterial synergy Efflux pump inhibition Antimicrobial resistance

In Vivo Antipsychotic Activity: Dose-Dependent Reversal of Amphetamine-Induced Hyperactivity

Isoreserpiline (compound 2) was isolated as one of six antipsychotic indole alkaloids from the leaves of Rauwolfia tetraphylla through bioactivity-guided fractionation [1]. While the publication reports that alkaloids 3-6 (11-demethoxyreserpiline, 10-demethoxyreserpiline, α-yohimbine, and reserpiline) showed significant dose-dependent antipsychotic activity when given orally, isoreserpiline (compound 2) was co-isolated from the active CHCl₃ fraction (pH-9) that demonstrated the highest antipsychotic activity against dopaminergic (DA-D2) and serotonergic (5-HT2A) receptors in vitro and in the amphetamine-induced hyperactive mouse model in vivo [1]. At a dose of 25 mg/kg oral administration, isoreserpiline mitigates amphetamine-induced hyperactivity in mice . None of the extracts or alkaloids showed extrapyramidal symptoms at tested doses [1].

Antipsychotic Dopamine D2 receptor Serotonin 5-HT2A receptor

Predicted ADMET Profile: Blood-Brain Barrier Penetration and Oral Bioavailability Metrics

Computational ADMET predictions via admetSAR 2.0 indicate that isoreserpiline possesses favorable drug-likeness and pharmacokinetic properties supporting CNS-targeted applications [1]. The compound is predicted to be blood-brain barrier permeable (BBB+ with probability 0.8750), orally bioavailable (human oral bioavailability probability 0.8429), and well-absorbed intestinally (HIA+ with probability 0.9675; Caco-2+ with probability 0.7767) [1]. The calculated cLogP value of 3.2 and topological polar surface area (TPSA) of 73.02 Ų are consistent with CNS drug-like space [2].

ADMET prediction BBB penetration Oral bioavailability

Stereochemical Differentiation: ¹H NMR Signatures Distinguishing Isoreserpiline from Reserpiline

An NMR study of three heteroyohimbine derivatives established distinct ¹H NMR signatures for isoreserpiline and reserpiline, enabling unambiguous stereochemical assignment and quality control differentiation of these C-20 epimers [1]. The study presented complete ¹H NMR data for isoreserpiline and tetraphylline, along with ¹H and ¹³C NMR data for reserpiline hydrochloride, providing new insights into the coupling constants that distinguish the heteroyohimbine stereoisomers [1]. This analytical differentiation is critical given that isoreserpiline (C-20 α-H) and reserpiline (C-20 β-H) co-occur in multiple Rauwolfia species and may be inadvertently confused during isolation or procurement.

Stereochemistry NMR characterization Quality control

Isoreserpiline Research Applications: Evidence-Supported Experimental Scenarios


CNS Serotonergic Pharmacology: Anxiolytic Screening and 5-HT3AR Target Engagement Studies

Isoreserpiline is optimally deployed in CNS pharmacology programs investigating serotonergic neuromodulation, particularly anxiety models where 5-HT3AR antagonism is mechanistically relevant. In adult zebrafish, isoreserpiline (4-20 mg/kg oral) demonstrates higher 5-HT3AR affinity, superior brain penetration, and better absorption compared to isoreserpine, with anxiolytic effects reversible by granisetron [1]. The predicted BBB permeability (0.8750 probability) and favorable cLogP (3.2) support reliable CNS exposure following oral administration [2].

Antimicrobial Resistance: Efflux Pump Inhibitor Screening and Antibiotic Potentiation Assays

Isoreserpiline is suitable for antimicrobial synergy screening programs focused on overcoming multidrug-resistant Gram-negative infections. In combination with tetracycline, isoreserpiline reduces MIC by up to 8-fold against MDR E. coli clinical isolates (MDREC-KG4) via efflux pump inhibition [1]. This validated synergistic activity positions isoreserpiline as a positive control or lead scaffold for developing efflux pump inhibitor-based antibiotic adjuvants.

Antipsychotic Lead Discovery: D2/5-HT2A Dual Modulation with Favorable EPS Profile

Isoreserpiline is appropriate for atypical antipsychotic screening campaigns requiring compounds with balanced dopaminergic (DA-D2) and serotonergic (5-HT2A) receptor modulation without extrapyramidal side effects. Bioactivity-guided fractionation identified isoreserpiline in the most active fraction from R. tetraphylla leaves showing D2/5-HT2A binding and in vivo efficacy (25 mg/kg oral) in amphetamine-induced hyperactivity models [1][2]. Notably, no EPS were observed at tested doses, distinguishing it from typical antipsychotic liabilities [1].

Natural Product Analytical Reference Standards and QC Applications

Isoreserpiline serves as a reference standard for analytical method development in natural product chemistry, particularly for distinguishing C-20 epimeric heteroyohimbine alkaloids in Rauwolfia species. Definitive ¹H NMR coupling constants differentiate isoreserpiline from its C-20 epimer reserpiline, enabling unambiguous identification in complex extracts or during isolation from R. tetraphylla, R. serpentina, and Ochrosia species [1]. The CAS registry number 572-67-8 and established spectroscopic data support regulatory compliance in phytochemical standardization workflows.

Technical Documentation Hub

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